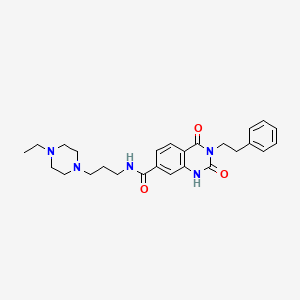![molecular formula C14H9Cl3F3N3O B3006991 2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide CAS No. 2060751-58-6](/img/structure/B3006991.png)
2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary target of this compound, also known as Fluopicolide , is the oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause diseases in a wide range of crops .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are crucial for maintaining the shape and flexibility of a cell, and their disruption can lead to cell death .
Biochemical Pathways
Fluopicolide’s interaction with spectrin-like proteins disrupts the normal functioning of the oomycetes’ cytoskeleton . This disruption affects various biochemical pathways, including the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects inhibit the growth of oomycetes, including strains that are resistant to other fungicides .
Pharmacokinetics
This movement pattern suggests that the compound has a degree of mobility within the plant, which could contribute to its effectiveness against oomycetes .
Result of Action
The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By disrupting the oomycetes’ cytoskeleton and inhibiting their growth, Fluopicolide prevents these organisms from causing disease in crops .
生化学分析
Biochemical Properties
This mode of action differs from other available fungicides used to control oomycetes and it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Cellular Effects
2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide has some systemic activity as it moves through the xylem towards the tips of stems, but does not get transported to the roots . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Molecular Mechanism
It is believed to interact with spectrin-like proteins in the cytoskeleton of oomycetes, affecting their growth and development .
Dosage Effects in Animal Models
It has been found to have low acute toxicity, with a median lethal dose in rats being >5000 mg/kg .
Transport and Distribution
2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide has some systemic activity as it moves through the xylem towards the tips of stems, but does not get transported to the roots
準備方法
The synthesis of 2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide involves several steps. The starting materials include 2,6-dichlorobenzoyl chloride and 3-chloro-5-(trifluoromethyl)pyridine. The reaction typically proceeds through the formation of an intermediate, which is then reacted with hydrazine to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
化学反応の分析
2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of acylpicolides.
Biology: The compound is studied for its effects on the cytoskeleton of oomycetes and its potential use in controlling plant diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used as a fungicide.
Industry: It is used in the agricultural industry to protect crops from fungal infections.
類似化合物との比較
Similar compounds to 2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide include other acylpicolides and fungicides used to control oomycetes. Some of these compounds include:
Phenylamides: Used to control oomycetes but have different modes of action.
Strobilurins: Another class of fungicides with a different mechanism.
Dimethomorph: Used to control oomycetes but acts differently.
Iprovalicarb: Another fungicide with a distinct mode of action. The uniqueness of 2,6-dichloro-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide lies in its ability to inhibit the growth of resistant strains and its systemic activity, which allows it to move through the plant’s xylem.
特性
IUPAC Name |
2,6-dichloro-N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3F3N3O/c15-8-2-1-3-9(16)12(8)13(24)23-22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5,22H,6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJPKQMPMMEIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)


![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)
![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3006930.png)
